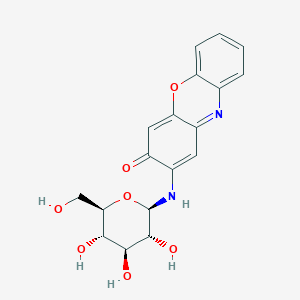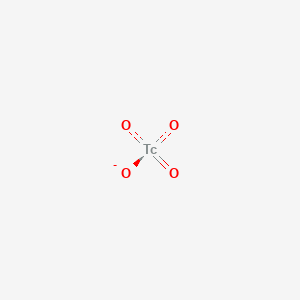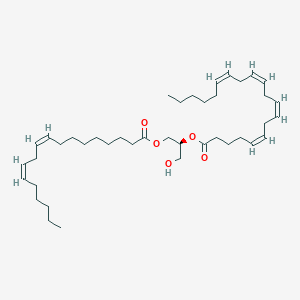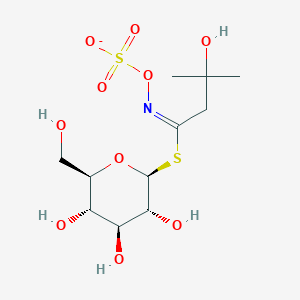![molecular formula C29H40F2N4O4 B1241402 [(R)-2-(2,3-Difluoro-phenyl)-1-methyl-1-(7-ureido-heptylcarbamoyl)-ethyl]-carbamic acid (S)-2-methyl-1-phenyl-propyl ester](/img/structure/B1241402.png)
[(R)-2-(2,3-Difluoro-phenyl)-1-methyl-1-(7-ureido-heptylcarbamoyl)-ethyl]-carbamic acid (S)-2-methyl-1-phenyl-propyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
PD-161182 is a small molecule drug known for its role as an antagonist of the neurokinin 3 receptor. This compound was initially developed by Parke-Davis & Co. Ltd. and is recognized for its potential therapeutic applications in various diseases, particularly those involving the nervous system .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of PD-161182 involves multiple steps, starting with the preparation of key intermediates. The process typically includes:
Formation of the core structure: This involves the reaction of a phenylpropylamine derivative with a carbamate to form the basic skeleton of the molecule.
Introduction of functional groups: Specific functional groups, such as difluorophenyl and carbamoylamino groups, are introduced through reactions involving halogenation and amination.
Final assembly: The final steps involve coupling the intermediates under controlled conditions to form PD-161182.
Industrial Production Methods
Industrial production of PD-161182 follows similar synthetic routes but is optimized for large-scale manufacturing. This includes the use of high-yield reactions, efficient purification techniques, and stringent quality control measures to ensure the consistency and purity of the final product .
化学反応の分析
Types of Reactions
PD-161182 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.
Substitution: Substitution reactions, particularly involving halogens, can lead to the formation of different analogs.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Like sodium borohydride or lithium aluminum hydride.
Substitution reagents: Including halogenating agents like bromine or chlorine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution can produce various halogenated analogs .
科学的研究の応用
PD-161182 has a wide range of scientific research applications:
Chemistry: Used as a reference compound in studies involving neurokinin receptors.
Biology: Helps in understanding the role of neurokinin 3 receptors in cellular processes.
Medicine: Investigated for its potential therapeutic effects in treating anxiety disorders and other neurological conditions.
Industry: Utilized in the development of new drugs targeting neurokinin receptors
作用機序
PD-161182 exerts its effects by antagonizing the neurokinin 3 receptor. This receptor is involved in various physiological processes, including pain perception and stress response. By blocking this receptor, PD-161182 can modulate these processes, potentially providing therapeutic benefits in conditions like anxiety disorders .
類似化合物との比較
PD-161182 is unique compared to other neurokinin 3 receptor antagonists due to its specific chemical structure and high affinity for the receptor. Similar compounds include:
SR142801: Another neurokinin 3 receptor antagonist with a different chemical structure.
PD156319: Shares some structural similarities but differs in its functional groups and overall activity.
PD168001: Another analog with distinct pharmacological properties
PD-161182 stands out due to its specific binding characteristics and potential therapeutic applications, making it a valuable compound in both research and clinical settings.
特性
分子式 |
C29H40F2N4O4 |
|---|---|
分子量 |
546.6 g/mol |
IUPAC名 |
[(1S)-2-methyl-1-phenylpropyl] N-[(2R)-1-[7-(carbamoylamino)heptylamino]-3-(2,3-difluorophenyl)-2-methyl-1-oxopropan-2-yl]carbamate |
InChI |
InChI=1S/C29H40F2N4O4/c1-20(2)25(21-13-8-7-9-14-21)39-28(38)35-29(3,19-22-15-12-16-23(30)24(22)31)26(36)33-17-10-5-4-6-11-18-34-27(32)37/h7-9,12-16,20,25H,4-6,10-11,17-19H2,1-3H3,(H,33,36)(H,35,38)(H3,32,34,37)/t25-,29+/m0/s1 |
InChIキー |
IWEYVTFOHKCWJN-ABYGYWHVSA-N |
異性体SMILES |
CC(C)[C@@H](C1=CC=CC=C1)OC(=O)N[C@](C)(CC2=C(C(=CC=C2)F)F)C(=O)NCCCCCCCNC(=O)N |
正規SMILES |
CC(C)C(C1=CC=CC=C1)OC(=O)NC(C)(CC2=C(C(=CC=C2)F)F)C(=O)NCCCCCCCNC(=O)N |
同義語 |
N-(7-(isopropylbenzyloxycarbonyl-(alpha-methyl-2,3-difluorophenylalanyl)amino)heptyl)urea PD 161182 PD-161182 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



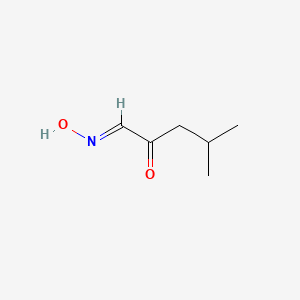
![4-[(4-ethoxyphenyl)sulfonylamino]-N-[(E)-(3-methyl-1-phenyl-5-pyrrolidin-1-ylpyrazol-4-yl)methylideneamino]benzamide](/img/structure/B1241323.png)
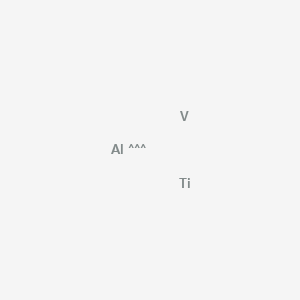
![1-[6-Amino-8-(3-fluoro-phenyl)-9-methyl-9H-purin-2-ylethynyl]-cyclopentanol](/img/structure/B1241328.png)
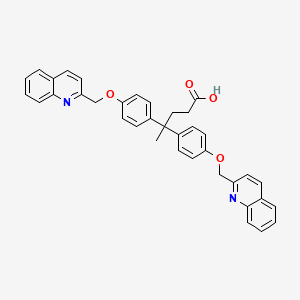
![2-[2-[2-[Bis(carboxylatomethyl)amino]ethyl-(carboxymethyl)amino]ethyl-(carboxymethyl)amino]-3-phenylmethoxypropanoate;gadolinium(3+)](/img/structure/B1241331.png)
![(+)-(1R)-1-[4-(4-fluorophenyl)-2,6-diisopropyl-5-propylpyridin-3-yl]ethanol](/img/structure/B1241332.png)
![2-[methyl-(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]ethyl (1R,2S,3S,5S)-8-methyl-3-(4-methylphenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B1241334.png)
![ethyl N-[(2S,3S,4S,6R)-6-[[(1S,3S)-3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]-3-hydroxy-2-methyloxan-4-yl]carbamate](/img/structure/B1241337.png)
